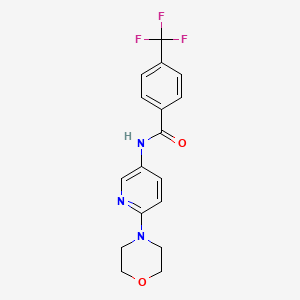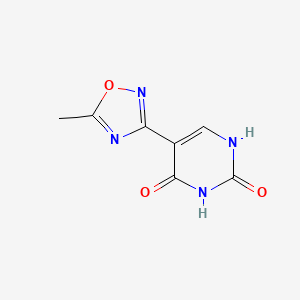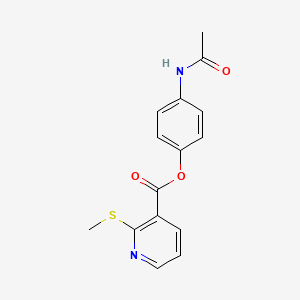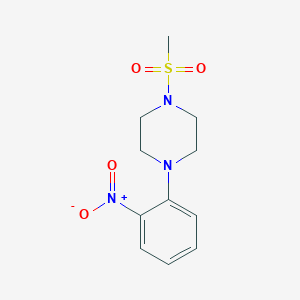
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide, also known as MPB, is a chemical compound that has been extensively used in scientific research. It belongs to the class of pyridinecarboxamide derivatives and has been found to be a potent inhibitor of several enzymes and receptors.
Mécanisme D'action
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide exerts its inhibitory effects by binding to the active site of the target enzyme or receptor. It has been found to be a competitive inhibitor of PDEs, PKA, and PKG. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide also binds to the orthosteric site of the 5-HT1A receptor, which prevents the binding of serotonin and reduces the activity of the receptor.
Biochemical and Physiological Effects
The inhibition of PDEs, PKA, and PKG by N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide leads to an increase in the levels of cyclic nucleotides, which are involved in the regulation of several physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. The inhibition of the 5-HT1A receptor by N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has been found to reduce anxiety and improve mood in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes and receptors, which makes it a useful tool to study their function. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide is also stable under physiological conditions and has a long half-life, which allows for prolonged inhibition of the target enzyme or receptor. However, N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has some limitations for lab experiments. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide in scientific research. One potential application is in the study of the role of cyclic nucleotides in the regulation of insulin secretion and glucose homeostasis. N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the 5-HT1A receptor, which makes it a potential candidate for the development of new antidepressant drugs. Additionally, the use of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide in combination with other inhibitors or activators of signaling pathways may provide new insights into the complex regulation of cellular processes.
Méthodes De Synthèse
The synthesis of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide involves the reaction of 4-(trifluoromethyl)benzoic acid with 6-aminopyridine-3-carboxylic acid in the presence of thionyl chloride. The resulting product is then reacted with morpholine to obtain N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide. The purity of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide can be determined by high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has been extensively used in scientific research as a tool to study the function of various enzymes and receptors. It has been found to be a potent inhibitor of several enzymes, including cyclic nucleotide phosphodiesterases (PDEs), protein kinase A (PKA), and protein kinase G (PKG). N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has also been found to inhibit the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Propriétés
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-12(2-4-13)16(24)22-14-5-6-15(21-11-14)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHNSVPJGRZHAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)
![1-[3-(Benzotriazol-1-yl)-1,3-dimethoxypropyl]benzotriazole](/img/structure/B2386783.png)
![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)



![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2386790.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)

![N-(2,4-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2386801.png)
![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)
![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)
